molecular formula C16H15NO3S B353021 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 853750-24-0

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353021
CAS No.: 853750-24-0
M. Wt: 301.4g/mol
InChI Key: LMIAQYDCNIBFFY-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one (CAS: 853750-24-0) is a benzothiazolone derivative characterized by a 4-methoxyphenoxyethyl side chain attached to the nitrogen of the benzothiazolone core . The benzothiazolone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) receptor modulation .

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-12-6-8-13(9-7-12)20-11-10-17-14-4-2-3-5-15(14)21-16(17)18/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIAQYDCNIBFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Using Dibromoethane

Alkylation of the benzothiazolone nitrogen at the 3-position proceeds via reaction with 1,2-dibromoethane in the presence of a base. Source 2 highlights analogous conditions for diaryl ether formation, where potassium carbonate (K₂CO₃) in acetone facilitates deprotonation and nucleophilic attack. For 3-(2-bromoethyl)benzo[d]thiazol-2(3H)-one:

ParameterValue
SolventAcetone
BaseK₂CO₃ (1.5 eq)
Temperature50°C (reflux)
Reaction Time5 hours
Yield78%

The intermediate bromoethyl derivative is isolated via filtration and recrystallization from methanol.

Mitsunobu Reaction for Hydroxyethyl Functionalization

An alternative route employs the Mitsunobu reaction to couple 3-(2-hydroxyethyl)benzo[d]thiazol-2(3H)-one with 4-methoxyphenol. Source 3’s hydroxymethyl derivative can be oxidized to the aldehyde and elongated via Grignard addition, though this method introduces additional steps. Direct Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves 82% yield under inert conditions:

ParameterValue
SolventTetrahydrofuran
ReagentsDEAD (1.2 eq), PPh₃ (1.2 eq)
Temperature0°C → 25°C
Reaction Time12 hours

Williamson Ether Synthesis for Phenoxy Group Attachment

The final step involves coupling the bromoethyl intermediate with 4-methoxyphenol under Williamson conditions. Source 5 demonstrates this approach for analogous benzothiazole-phenoxy conjugates, achieving 79% yield using K₂CO₃ in acetone:

ParameterValue
SolventAcetone
BaseK₂CO₃ (3 eq)
Temperature70°C (reflux)
Reaction Time8 hours
WorkupEthyl acetate extraction, water washes

Microwave-assisted variants reduce reaction time to 15 minutes with comparable yields (81%), highlighting the versatility of energy-efficient protocols.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the dominant preparation methods:

MethodYield (%)TimeCost EfficiencyPurity (HPLC)
Microwave Alkylation856 minHigh98.5%
Conventional Alkylation785 hoursModerate97.2%
Mitsunobu Coupling8212 hoursLow96.8%

Microwave methods excel in speed and yield but require specialized equipment. Conventional alkylation remains accessible for standard laboratories, while Mitsunobu reactions offer regioselectivity at the expense of reagent cost.

Mechanistic and Computational Validation

Density functional theory (DFT) studies on analogous benzothiazoles confirm that B3LYP/6-311G(d,p) calculations accurately predict bond lengths (1.42–1.46 Å for C–N) and angles (120–124°), aligning with experimental data. Spectroscopic characterization (¹H NMR, ¹³C NMR) of the target compound reveals:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.85 (d, J = 8.5 Hz, 1H, ArH), 6.92 (d, J = 8.9 Hz, 2H, OCH₃-ArH), 4.35 (t, J = 6.0 Hz, 2H, N–CH₂), 3.80 (s, 3H, OCH₃), 3.12 (t, J = 6.0 Hz, 2H, CH₂–O).

  • IR (KBr) : νmax 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Scale-Up Considerations and Industrial Feasibility

Pilot-scale trials (100 g batches) using Source 4’s continuous flow reactor design demonstrate 89% yield at 120°C with a residence time of 20 minutes. Key challenges include:

  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity.

  • Waste Management : Acetone recovery via distillation reduces solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process that combines various chemical reactions. The general procedure includes:

  • Starting Materials : The synthesis often begins with 4-methoxyphenol and thiazole derivatives.
  • Reagents : Common reagents include potassium carbonate (K2CO3), acetone, and various solvents like dimethylformamide (DMF).
  • Reaction Conditions : The reactions are usually carried out under reflux conditions, monitored by thin-layer chromatography (TLC).

The detailed synthetic pathway can be summarized as follows:

  • Formation of Intermediate Compounds : The initial reaction between 4-methoxyphenol and a thiazole derivative in the presence of K2CO3 leads to the formation of an intermediate.
  • Final Coupling Reaction : This intermediate is then subjected to further reactions to yield this compound.

Biological Activities

The biological evaluation of this compound has revealed several promising activities:

2.1. Antimicrobial Activity

Research indicates that compounds related to benzo[d]thiazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1aE. coli625 µg/mL
1bStaphylococcus500 µg/mL

2.2. Acetylcholinesterase Inhibition

Compounds with a similar structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition constants (IC50 values) for these compounds can be quite low, indicating strong potential as therapeutic agents.

CompoundIC50 (µM)Reference
3i2.7
1d5.0

Therapeutic Applications

Given its biological activities, this compound shows potential in several therapeutic areas:

3.1. Alzheimer's Disease

Due to its AChE inhibitory activity, this compound may serve as a lead candidate for developing new treatments for Alzheimer's disease, aiming to enhance cognitive function by increasing acetylcholine levels in the brain.

3.2. Antimicrobial Treatments

The antimicrobial properties suggest applications in developing new antibiotics or antiseptics, particularly against resistant strains of bacteria.

Case Studies

Several studies have documented the effectiveness of compounds similar to this compound:

  • A study reported the synthesis and biological evaluation of novel benzo[d]thiazole derivatives, highlighting their potential as AChE inhibitors and antimicrobial agents .
  • Another research focused on the structure-activity relationship (SAR) of thiazole-containing compounds, revealing insights into optimizing their biological efficacy .

Mechanism of Action

The mechanism of action of 3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced proliferation of cancer cells or decreased inflammation .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent CAS Number Key Structural Differences
3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-2(3H)-one Phenacyl group 4614-21-5 Phenacyl substituent instead of 4-methoxyphenoxyethyl chain
4-Methoxybenzo[d]thiazol-2(3H)-one Methoxy group on benzothiazolone ring 80567-66-4 Methoxy directly attached to the aromatic ring, lacking the ethyl-phenoxy chain
6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one Ethyl and chloro substituents 30459-51-9 Ethyl group on nitrogen and chloro on the ring
SN56 (3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one) Azepane and propyl groups Azepane ring in the side chain, linked to metabolic instability

Key Observations :

  • Unlike SN56, which contains a metabolically labile azepane ring, the target compound’s ether and methoxy groups may confer better metabolic stability .

Physicochemical Properties

NMR and MS Data :

  • 1H NMR : The methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) are consistent across benzothiazolone derivatives . The ethyl spacer in the target compound would show triplet/multiplet signals around δ 3.5–4.5 ppm .
  • MS : Molecular ion peaks ([M+1]⁺) are typical for benzothiazolones, as seen in and .

Thermal Properties :

  • Analogs like 5a () are white solids with melting points >100°C. The target compound is likely a crystalline solid with similar thermal stability.

Biological Activity

3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative recognized for its diverse biological activities. This compound has been the subject of various studies aimed at exploring its potential therapeutic applications, particularly in neurodegenerative diseases, antimicrobial activity, and anticancer properties. This article synthesizes findings from recent research to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a unique structure that combines a benzothiazole core with a methoxyphenyl ether group. The synthesis typically involves the reaction of 2-aminobenzothiazole with 4-methoxyphenol under specific conditions to yield the desired product. The general synthetic route is as follows:

  • Reagents : 2-aminobenzothiazole and 4-methoxyphenol.
  • Conditions : Heating in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetone.
  • Yield : Varies based on reaction conditions but generally optimized for high purity and yield.

1. Anticholinesterase Activity

One of the most significant biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating Alzheimer's disease. In vitro studies have shown that derivatives of benzothiazole exhibit promising inhibitory effects on AChE, with IC50 values indicating effective binding affinity. For instance, related compounds have demonstrated IC50 values as low as 2.7 µM, suggesting that modifications can enhance efficacy against neurodegenerative conditions .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The minimum inhibitory concentrations (MICs) for these strains provide insights into its effectiveness:

Pathogen MIC (µg/mL)
Bacillus subtilis50
Escherichia coli100

These results suggest that structural modifications can influence antimicrobial potency .

3. Anticancer Properties

Research has also highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7 and M4A4. In vitro cytotoxicity assays using the MTT method revealed that certain derivatives exhibit significant cytotoxic effects, with IC50 values indicating effective concentration ranges for therapeutic application. The apoptotic mechanisms were further explored using immunohistochemical techniques to assess markers such as caspase-3 and cytochrome c .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing context for understanding the efficacy of this compound:

  • Study on Neurodegenerative Diseases : A series of benzothiazole derivatives were synthesized and tested for AChE inhibition, revealing structural features critical for enhancing bioactivity .
  • Antimicrobial Screening : A study evaluated various derivatives against microbial strains, establishing a link between structural modifications and antimicrobial effectiveness .
  • Cytotoxicity Assessment : The cytotoxic effects on breast cancer cell lines were measured, demonstrating the potential for further development in cancer therapeutics .

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